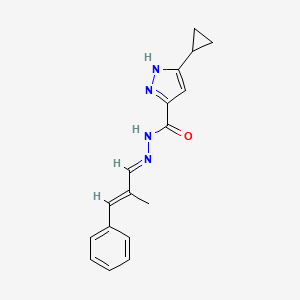

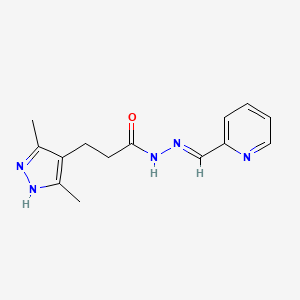

3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide

説明

3-cyclopropyl-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.14806121 g/mol and the complexity rating of the compound is 450. The solubility of this chemical has been described as 0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial properties of pyrazole derivatives. For example, novel series of pyrazole integrated 1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity against bacteria and fungi, with certain compounds emerging as effective antimicrobial agents (S. Ningaiah et al., 2014). Additionally, synthesis efforts targeting 3-methylbenzofuran derivatives based on similar scaffolds have yielded compounds with significant antimicrobial activity, highlighting the versatility of pyrazole derivatives in combating microbial infections (H. Abdel‐Aziz et al., 2009).

Antioxidant and Anti-inflammatory Applications

Pyrazole derivatives have also been investigated for their in vitro antioxidant and anti-inflammatory activities. One study identified compounds with potent antioxidant activity and significant anti-inflammatory activity, underscoring the potential therapeutic applications of these molecules in oxidative stress and inflammation-related diseases (Pravin S. Mahajan et al., 2016).

Molecular Docking and Synthesis Methodologies

In the realm of drug design and molecular docking, pyrazole derivatives have been subjected to extensive quantum chemical studies to understand their reactivity and stability, which are crucial for their potential as inhibitors of specific proteins or enzymes (R. Pillai et al., 2017). Such studies contribute to the development of targeted therapies in various diseases.

Synthesis of Novel Heterocycles

Research has also focused on synthesizing novel heterocycles incorporating the pyrazole scaffold, leveraging its biological importance and industrial applications. For instance, a tandem reaction involving pyrazole derivatives yielded pyrazolo[5,1-a]isoquinolines, showcasing the synthetic utility of these compounds in creating complex and biologically relevant structures (Liangqing Yao et al., 2012).

作用機序

Target of Action

The primary target of this compound is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids, which are essential for plant growth and development .

Mode of Action

The compound acts as an HPPD inhibitor . It binds to the active sites of HPPD, thereby inhibiting the enzyme’s activity . This inhibition indirectly prevents the biosynthesis of carotenoids, leading to bleaching symptoms in plants .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . By inhibiting HPPD, it disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the pathway . This disruption leads to a decrease in carotenoid production, affecting plant growth and development .

Result of Action

The compound exhibits strong herbicidal activity . It inhibits the growth of both monocotyledon and dicotyledon weeds . Some compounds, especially I-17, show characteristic bleaching symptoms of HPPD herbicides and good post-emergence herbicidal activity on tested weeds in a glasshouse assay .

特性

IUPAC Name |

5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-12(9-13-5-3-2-4-6-13)11-18-21-17(22)16-10-15(19-20-16)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,19,20)(H,21,22)/b12-9+,18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNDAWOKWJLRSO-SOWMPKKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329373 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1359647-96-3 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)